2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-16-11-12-17(19(14-16)31-2)26-24(29)20-18-10-6-7-13-27(18)22(21(20)25)23(28)15-8-4-3-5-9-15/h3-14H,25H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWOGSQYHTYUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethoxyaniline with benzoyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the indolizine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoyl and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Indolizine Carboxamide Family
The target compound shares structural homology with other indolizine carboxamides, differing primarily in substituent groups. Key analogs include:
2-Amino-N-(2-Chlorophenyl)-3-(4-Methoxybenzoyl)Indolizine-1-Carboxamide
- Molecular Formula : C₂₃H₁₈ClN₃O₃
- Molecular Weight : 419.86 g/mol
- Substituents :
- Benzoyl : 4-Methoxybenzoyl (electron-donating group).
- N-Phenyl : 2-Chlorophenyl (electron-withdrawing group).
- Key Differences : The chloro substituent increases lipophilicity compared to the target’s dimethoxyphenyl group. The 4-methoxybenzoyl may enhance solubility relative to unsubstituted benzoyl.
2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide
- Molecular Formula : C₂₄H₂₀N₄O₄
- Molecular Weight : 428.44 g/mol
- Substituents :
- Benzoyl : 3-Nitrobenzoyl (strong electron-withdrawing group).
- N-Phenyl : 4-Ethylphenyl (hydrophobic substituent).
- The ethyl group increases lipophilicity, reducing aqueous solubility compared to the target compound.
Molecular and Physicochemical Properties
Toxicity Predictions
- GUSAR-online Predictions : Dimethoxyphenyl-containing compounds (e.g., triazole derivatives) are predicted to exhibit lower acute toxicity compared to nitro- or chloro-substituted analogs . This suggests the target compound may have a favorable safety profile.
Biological Activity
2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.4 g/mol. The compound features an indolizine core substituted with a benzoyl group and a dimethoxyphenyl moiety, contributing to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 906162-76-3 |
Synthesis
The synthesis involves multi-step organic reactions, typically starting with the condensation of 2,4-dimethoxyaniline with benzoyl chloride to form an intermediate. This intermediate undergoes cyclization to yield the indolizine core. The overall synthesis highlights the complexity and precision required in creating this compound for research purposes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of this compound to these targets can modulate their activity, leading to various therapeutic effects:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, promoting apoptosis.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the cell line tested.
-
Anti-inflammatory Activity :
- In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels indicated a potential mechanism for its anti-inflammatory effects.
Case Studies
Case Study 1: Anticancer Efficacy
In a laboratory setting, researchers evaluated the efficacy of this compound against breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 10 µM after 48 hours of exposure.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory properties, the compound was tested on RAW264.7 macrophage cells. Results indicated that treatment with concentrations ranging from 1 to 10 µM significantly decreased TNF-alpha production by up to 50% compared to untreated controls.
Q & A
Q. What are the common synthetic routes for 2-amino-3-benzoyl-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide, and how are key functional groups introduced?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert conditions .
Amino Group Introduction : Nucleophilic substitution with amines, facilitated by coupling agents like EDCI or DCC .
Benzoylation and Methoxylation : Electrophilic aromatic substitution using benzoyl chloride and methoxybenzene under acidic/basic conditions .
Purification via recrystallization or chromatography ensures product integrity.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z 429.476 for C₂₅H₂₃N₃O₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 4-methyl benzoyl derivatives) to identify pharmacophores .
- Targeted Assays : Use enzyme-specific inhibition assays (e.g., kinase or protease panels) to clarify mechanisms .
- Crystallographic Analysis : Map binding modes via protein-ligand co-crystallization .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Methodological Answer :
- Catalyst Optimization : Replace Pd with Cu to reduce cost and improve atom economy .
- Continuous Flow Reactors : Enhance reaction consistency during benzoylation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for improved cyclization kinetics .
Q. How can spectral data contradictions (e.g., NMR peak splitting) be addressed during characterization?
- Methodological Answer :
- Dynamic NMR Studies : Detect tautomerism (e.g., keto-enol forms in the indolizine core) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula .
- Computational Modeling : Predict spectroscopic profiles using DFT calculations (e.g., Gaussian 16) .
Q. What experimental designs are recommended to study regioselectivity in electrophilic substitution reactions of the indolizine core?
- Methodological Answer :
- Directing Group Analysis : Use methoxy groups (electron-donating) to predict substitution patterns (e.g., para/ortho orientation) .
- Competitive Reactions : Compare halogenation (Br₂ vs. Cl₂) under identical conditions .
- Kinetic Isotope Effects (KIE) : Investigate mechanistic pathways via deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
